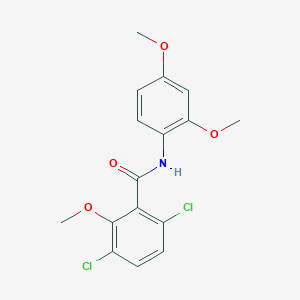

3,6-dichloro-N-(2,4-dimethoxyphenyl)-2-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,6-dichloro-N-(2,4-dimethoxyphenyl)-2-methoxybenzamide, also known as AG-1478, is a synthetic small molecule inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential use in cancer treatment, as EGFR is often overexpressed in many types of cancer cells.

Applications De Recherche Scientifique

Anticancer Research:

3,6-dichloro-N-(2,4-dimethoxyphenyl)-2-methoxybenzamide exhibits potential as an anticancer agent . Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Its mechanism of action involves interfering with key cellular pathways, making it a promising candidate for further studies in cancer therapy .

Anti-Inflammatory Properties:

The compound’s structure suggests that it might possess anti-inflammatory properties. By modulating inflammatory pathways, it could potentially be used to treat conditions such as rheumatoid arthritis, inflammatory bowel diseases, or even neuroinflammation. Further studies are needed to validate this application .

Neuroprotective Effects:

Researchers have explored the neuroprotective potential of 3,6-dichloro-N-(2,4-dimethoxyphenyl)-2-methoxybenzamide. It may help protect neurons from oxidative stress, excitotoxicity, and neurodegenerative processes. These properties could be valuable in treating neurodegenerative disorders like Alzheimer’s disease or Parkinson’s disease .

Antibacterial Activity:

Preliminary studies indicate that this compound exhibits antibacterial activity against certain bacterial strains. It could be explored as a novel antibacterial agent, especially in the context of drug-resistant bacteria. However, more research is necessary to understand its full spectrum of activity and potential clinical applications .

Modulation of Ion Channels:

3,6-dichloro-N-(2,4-dimethoxyphenyl)-2-methoxybenzamide interacts with ion channels, particularly calcium channels. Researchers have investigated its effects on cellular calcium homeostasis and neuronal excitability. Understanding these interactions could lead to applications in neurological disorders or cardiac arrhythmias .

Chemical Biology and Drug Design:

Given its unique structure, this compound serves as an interesting scaffold for chemical biology and drug design. Medicinal chemists can modify its core to create derivatives with improved properties, such as enhanced solubility, selectivity, or bioavailability. These derivatives could target specific diseases or biological pathways .

Propriétés

IUPAC Name |

3,6-dichloro-N-(2,4-dimethoxyphenyl)-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO4/c1-21-9-4-7-12(13(8-9)22-2)19-16(20)14-10(17)5-6-11(18)15(14)23-3/h4-8H,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHIMYHKDJWZLIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2OC)Cl)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-dichloro-N-(2,4-dimethoxyphenyl)-2-methoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5884495.png)

![4-nitrobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5884502.png)

![N-(3,5-dimethyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5884517.png)

![4-[2-(cyclohexylcarbonyl)carbonohydrazonoyl]phenyl 2-bromobenzoate](/img/structure/B5884543.png)

![N-3-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5884549.png)

![3-fluoro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5884553.png)

![N-(4-methoxyphenyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B5884555.png)

![N-(3-chloro-4-methoxyphenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B5884565.png)

![N'-[(4-fluorobenzoyl)oxy]-4-(piperidin-1-ylmethyl)benzenecarboximidamide](/img/structure/B5884584.png)